molecular formula C9H18N2O B12988836 1-Oxa-9-azaspiro[5.5]undecan-4-amine

1-Oxa-9-azaspiro[5.5]undecan-4-amine

Cat. No.: B12988836
M. Wt: 170.25 g/mol
InChI Key: LMOXBLRNJGVBIK-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features. The spirocyclic scaffold combines the flexibility characteristic of aliphatic compounds with a limited number of degrees of freedom, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-9-azaspiro[5.5]undecan-4-amine typically involves the Prins cyclization reaction. For example, Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol can be obtained using this method .

Industrial Production Methods: Industrial production methods for 1-oxa-9-azaspiro[5.5]undecan-

Biological Activity

1-Oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure that integrates a nitrogen-containing ring and an oxacycle, contributing to its distinct binding properties and biological activity. The molecular formula is C10H18N2OC_{10}H_{18}N_2O, with a molecular weight of approximately 182.26 g/mol.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : The compound acts as an inhibitor of sEH, an enzyme involved in various physiological processes, including inflammation and pain modulation. By inhibiting sEH, the compound may reduce inflammatory responses and modulate pain pathways .
  • Antimicrobial Activity : Compounds similar to this compound have shown antibacterial properties against specific strains of bacteria, indicating potential applications in antimicrobial therapies .

Biological Activity Overview

Activity Type Details
sEH Inhibition Demonstrated significant inhibition of sEH, leading to reduced inflammation .
Antibacterial Effective against gram-negative bacteria, including Pseudomonas aeruginosa .
Antituberculosis Inhibits MmpL3 protein crucial for Mycobacterium tuberculosis survival .

Case Studies

Several studies have investigated the biological activity of derivatives related to this compound:

  • Study on Antimicrobial Properties :
    • A series of spirocyclic derivatives were synthesized and tested against various bacterial strains. Notably, some derivatives displayed potent activity against Acinetobacter baumannii, outperforming traditional antibiotics like ciprofloxacin .
  • sEH Inhibitor Research :
    • Research highlighted the effectiveness of this compound as a dual ligand for sigma receptors and sEH, suggesting its potential in treating chronic inflammatory conditions .
  • Tuberculosis Treatment Potential :
    • A derivative was evaluated for its ability to inhibit MmpL3 in Mycobacterium tuberculosis, showcasing significant efficacy against both antibiotic-sensitive and resistant strains . This positions the compound as a promising candidate for new antituberculosis therapies.

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-1-6-12-9(7-8)2-4-11-5-3-9/h8,11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOXBLRNJGVBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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